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Compound Focus: PF-04880594
Cat. No.: S548765

Sorafenib is an oral multikinase inhibitor approved for the treatment of unresectable hepatocellular
carcinoma (HCC), advanced renal cell carcinoma, and radioactive iodine-refractory differentiated thyroid
carcinoma [1]. It exhibits a dual mechanism of action, targeting both tumor cell proliferation and tumor

angiogenesis [1].

The table below summarizes the key experimental data and regulatory information for Sorafenib. Please note

that corresponding data for PF-04880594 could not be located in the search results.

Profile Aspect Sorafenib (Nexavar)
Primary Unresectable Hepatocellular Carcinoma (HCC), Advanced Renal Cell Carcinoma,
Indications Differentiated Thyroid Carcinoma (RAl-refractory) [1].

| Key Molecular Targets | Proliferation: RAF-1, B-Raf (wild-type and V600E mutant) [1] [2].
Angiogenesis: VEGFR-1/2/3, PDGFR-3, FGFR-1, c-KIT, RET, FLT-3 [1]. | | Mechanism of Action | Dual-
action: inhibits the RAF/MEK/ERK signaling pathway to block tumor cell proliferation and inhibits receptor
tyrosine kinases (VEGFR, PDGFR) to reduce tumor angiogenesis [1]. | | Key Efficacy Data (Preclinical) | -
ICso (B-Raf): 20 nM [2]

¢ ICso (Raf-1): 6 nM [2]

e ICso (VEGFR2): 90 nM [2]

¢ ICso (VEGFR3): 15 nM [2]

e ICso (PDGFR): 57 nM [2] | | Clinical Trial Data (Example) | In a randomized study of advanced
HCC patients with portal vein thrombosis, Sorafenib monotherapy showed a median overall survival

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s548765?utm_src=pdf-body
https://www.smolecule.com/products/s548765?utm_src=pdf-interest
https://go.drugbank.com/drugs/DB00398
https://go.drugbank.com/drugs/DB00398
https://www.smolecule.com/products/s548765?utm_src=pdf-body
https://go.drugbank.com/drugs/DB00398
https://go.drugbank.com/drugs/DB00398
https://www.medchemexpress.com/Targets/Raf.html?effectName=Inhibitor&page=3&srsltid=AfmBOoo4Aa7zKY39OUIwHN6_wjr7rI0cfijtOvKo05Knfc8TwpqFzIxp
https://go.drugbank.com/drugs/DB00398
https://go.drugbank.com/drugs/DB00398
https://www.medchemexpress.com/Targets/Raf.html?effectName=Inhibitor&page=3&srsltid=AfmBOoo4Aa7zKY39OUIwHN6_wjr7rI0cfijtOvKo05Knfc8TwpqFzIxp
https://www.medchemexpress.com/Targets/Raf.html?effectName=Inhibitor&page=3&srsltid=AfmBOoo4Aa7zKY39OUIwHN6_wjr7rI0cfijtOvKo05Knfc8TwpqFzIxp
https://www.medchemexpress.com/Targets/Raf.html?effectName=Inhibitor&page=3&srsltid=AfmBOoo4Aa7zKY39OUIwHN6_wjr7rI0cfijtOvKo05Knfc8TwpqFzIxp
https://www.medchemexpress.com/Targets/Raf.html?effectName=Inhibitor&page=3&srsltid=AfmBOoo4Aa7zKY39OUIwHN6_wjr7rI0cfijtOvKo05Knfc8TwpqFzIxp
https://www.medchemexpress.com/Targets/Raf.html?effectName=Inhibitor&page=3&srsltid=AfmBOoo4Aa7zKY39OUIwHN6_wjr7rI0cfijtOvKo05Knfc8TwpqFzIxp
https://www.smolecule.com/products/s548765?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

of 7.2 months and a time to progression of 2.7 months [3]. | | Resistance Mechanisms | Epigenetic
regulation (e.g., non-coding RNAs, DNA methylation), upregulation of ATP-binding cassette (ABC)
transporters, activation of alternative signaling pathways like PI3K/Akt and EMT [4]. | |
Pharmacokinetics | - Bioavailability: 38-49% (reduced by high-fat meal) [1]

¢ Protein Binding: >99% [1]

e Metabolism: Primarily by CYP3A4 and UGT1A9 [1]

e Half-life: 25-48 hours [1] | | Regulatory Status | FDA-approved; widely approved in other regions [1].

Experimental Protocols for Sorafenib

The methodologies below are commonly used to generate the type of data associated with Sorafenib, as

evidenced in the search results.

e Cell Proliferation/Viability Assay (e.g., MTT/MTS Assay) [5] [6]

o Purpose: To determine the inhibitory effect of a compound on cell growth.

o Protocol: Seed cells in multi-well plates and allow to adhere. Treat with a range of drug
concentrations (e.g., Sorafenib from 2-20 uM) for a set duration (e.g., 48-72 hours). Add
MTT/MTS reagent, which is metabolized by viable cells to a colored formazan product.
Measure the absorbance to determine the percentage of viable cells and calculate the ICso
value.

e Western Blot Analysis [5] [7]

o Purpose: To detect changes in protein expression and phosphorylation (activation) in signaling
pathways.

o Protocol: Treat cells with the drug. Lyse cells to extract proteins. Separate proteins by
molecular weight using SDS-PAGE gel electrophoresis. Transfer proteins to a membrane and
probe with specific primary antibodies (e.g., against p-ERK, p-Akt, FoxM1, p53). Use enzyme-
linked secondary antibodies and a detection system to visualize target protein bands.

e Cell Migration/Invasion Assay (e.g., Scratch Wound Healing Assay) [5]

o Purpose: To evaluate the anti-metastatic potential of a drug by measuring its ability to inhibit
cell migration.

o Protocol: Create a scratch in a confluent monolayer of cells using a pipette tip. Wash away
debris and add medium containing the drug. Capture images at the start (O hours) and at
regular intervals. Measure the change in the cell-free area to quantify migration inhibition.
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¢ In Vivo Xenograft Studies [6]

o Purpose: To evaluate the anti-tumor efficacy of a drug in a live animal model.

o Protocol: Implant human cancer cells (e.g., HuUH-7 HCC cells) into immunodeficient mice to
form tumors. Once tumors are established, randomly group the animals and administer the
drug (e.g., 40 mg/kg Sorafenib orally) or a vehicle control daily. Monitor tumor volume and body
weight regularly. At the endpoint, analyze tumors for weight and molecular markers (e.g., via
immunohistochemistry for Ki-67, p53).

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by Sorafenib, based on the

consolidated information from the search results.
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Sorafenib Inhibition of Key Signaling Pathways in HCC

Sorafenib Inhibition of Key Signaling Pathways in HCC
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b548765#pf-04880594-vs-sorafenib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548765?utm_src=pdf-bulk
https://www.smolecule.com/products/s548765?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

